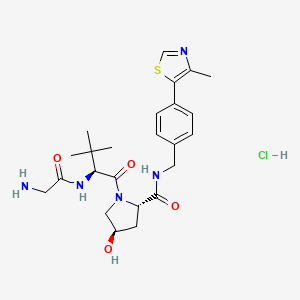
Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate is a compound of interest in various scientific disciplines due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate involves multi-step organic reactions A common synthetic route begins with the preparation of the lactam ring through cyclization reactions
Industrial Production Methods: While lab-scale synthesis provides detailed methods, industrial production may require modifications for scalability, efficiency, and safety. Common industrial methods include optimized reaction conditions for large-scale cyclization and carbonate formation. Catalysts and solvent systems are chosen to enhance reaction rates and yields, ensuring the process is economically viable.
化学反応の分析
Types of Reactions: Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate undergoes various chemical reactions, including:
Oxidation and Reduction: Potential for redox reactions due to the presence of nitro and carbonyl groups.
Substitution: The nitrobenzyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The carbonate ester can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary, but often involve controlled temperature and pH to favor desired products.
Major Products Formed: Products depend on reaction type. For example, oxidation may yield carboxylic acids, while substitution could introduce new functional groups onto the benzyl ring.
科学的研究の応用
Chemistry: This compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules for research and industrial purposes.
Biology and Medicine: Potential applications include drug development, where its unique structure might interact with biological targets in novel ways. Studies may investigate its use as a pharmacophore in designing new therapeutic agents.
Industry: Beyond medicinal applications, it finds use in material science for creating advanced polymers or as a precursor in manufacturing specialized chemicals.
作用機序
Mechanism and Effects: The compound's mechanism of action involves interactions at the molecular level, particularly its ability to form stable complexes with biological macromolecules. The nitro group plays a key role in its reactivity, allowing it to participate in redox and nucleophilic substitution reactions.
Molecular Targets and Pathways: Research suggests it targets enzymes and receptors involved in cellular processes, potentially leading to therapeutic applications. Pathways influenced include oxidative stress pathways and metabolic cycles.
類似化合物との比較
Similar Compounds: Compounds like benzyl carbonate esters or other bicyclic lactams share structural similarities. Examples include methyl 4-nitrobenzyl carbonate and cyclized lactam derivatives.
Uniqueness: The specific configuration and functional groups of Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate confer unique chemical reactivity and potential biological activity, setting it apart from its analogs.
This compound exemplifies the intriguing interplay of structure and function in chemistry, opening doors to myriad scientific inquiries and applications.
特性
IUPAC Name |
[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] (4-nitrophenyl)methyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O7/c20-15-13-10-3-4-11(7-10)14(13)16(21)18(15)26-17(22)25-8-9-1-5-12(6-2-9)19(23)24/h1-6,10-11,13-14H,7-8H2/t10-,11+,13-,14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPBWZAECBQIKQ-WVKUQDAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8263355.png)





![2,2'-(Spiro[fluorene-9,9'-thioxanthene]-3',6'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8263413.png)

